4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid
Description
Properties
CAS No. |
777064-01-4 |
|---|---|
Molecular Formula |
C13H16O2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)benzenecarbodithioic acid |
InChI |
InChI=1S/C13H16O2S2/c1-13(2)7-14-11(15-8-13)9-3-5-10(6-4-9)12(16)17/h3-6,11H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
FFFNZGMEMAFYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)C(=S)S)C |
Origin of Product |
United States |
Preparation Methods
Key Structural Features and Synthetic Challenges
The compound’s core structure includes:
- Dioxane ring : A six-membered cyclic ketal with two methyl groups at the 5-position.
- Carbodithioic acid group : A thiolactone-like structure with sulfur atoms bonded to the aromatic ring.
Synthetic challenges involve:
- Regioselective formation of the dioxane ring.
- Stability of the carbodithioic acid group during reaction conditions.
Preparation Methods
Dioxane Ring Formation
The dioxane ring is typically synthesized via cyclic ketal formation . While direct methods for 5,5-dimethyl-1,3-dioxane are limited, analogous approaches from related compounds provide insights:
Method 1: Ketalization of Acetone with Diols
For dioxane derivatives, a common strategy involves reacting acetone with diols under acidic conditions. For 5,5-dimethyl-1,3-dioxane, this would require a diol precursor (e.g., 1,3-diol) and acetone. However, steric hindrance from methyl groups may necessitate elevated temperatures or specialized catalysts.
Data Table: Dioxane Ring Formation Conditions
Carbodithioic Acid Functionalization
The carbodithioic acid group is introduced via thiolation or dithioester formation . Key methods include:
Method 3: Reaction of Sulfones with Sulfur
A high-yielding protocol for aromatic dithioesters involves reacting (phenylsulfonyl)methyl derivatives with elemental sulfur in basic media. For example:
- Starting Material : 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzyl sulfone.
- Reagents : Sulfur (30 mmol), NaOH (aq).
- Conditions : 100–120°C, 6–12 hours.
- Product : Dithioester intermediate, which is hydrolyzed to the carbodithioic acid.
Method 4: Thioamide Synthesis
Thioamides can be oxidized to dithiocarboxylic acids using oxidizing agents (e.g., H₂O₂). For example:
- Starting Material : 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzamide.
- Reagents : P₂S₅ or Lawesson’s reagent.
- Conditions : Refluxing THF or toluene.
Data Table: Carbodithioic Acid Formation Conditions
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Ketalization | Simple starting materials | Steric hindrance from methyl groups |
| Cyclization | Scalable for industrial production | Requires toxic reagents (e.g., trichloromethyl carbonates) |
| Sulfur Reaction | High yields, clean conditions | Requires sulfone intermediates |
| Thioamide Oxidation | Direct functionalization | Moderate yields, harsh reagents |
Research Findings and Optimization
- Steric Effects : The 5,5-dimethyl groups in the dioxane ring reduce reaction rates but improve product stability.
- Catalyst Efficiency : SA-rGO or CuBr/phenanthroline systems enhance reaction efficiency in carbonylative coupling.
- Byproduct Management : Distillation and chromatography are critical for isolating pure dithioic acid derivatives.
Chemical Reactions Analysis
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiols or other sulfur-containing derivatives.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxane ring and carbodithioic acid group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights compounds with structural similarities but differing functional groups. Key comparisons are outlined below:
Functional Group Variations
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxane ring substituted with a benzene moiety and a carbodithioic acid functional group. The structural formula can be summarized as follows:
- Molecular Formula : C₁₃H₁₆O₃S₂
- CAS Number : 4728-12-5
This compound's unique structure is expected to contribute to its biological properties, particularly its interaction with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzene-1-carbodithioic acid. For instance, derivatives incorporating dioxole moieties have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
Table 1: Cytotoxic Activity of Similar Compounds
The anticancer mechanisms were assessed through various assays including the evaluation of apoptosis pathways and cell cycle analysis. Notably, compounds were found to inhibit EGFR signaling pathways, leading to reduced cell proliferation and increased apoptosis.
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds demonstrated significant inhibition of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Induction of Apoptosis : Assays showed increased levels of apoptotic markers such as annexin V-FITC in treated cells.
- Cell Cycle Arrest : Analysis revealed that these compounds could induce cell cycle arrest at various phases, thereby inhibiting further cell division.
Case Studies
A notable study investigated the synthesis and biological evaluation of thiourea derivatives that include dioxole structures. These derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating their potential as novel anticancer agents.
Case Study Summary
The synthesized derivatives were tested against multiple cancer cell lines with results indicating lower IC50 values than doxorubicin, suggesting superior efficacy in certain contexts. These findings support further exploration into the development of dioxole-based compounds for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
